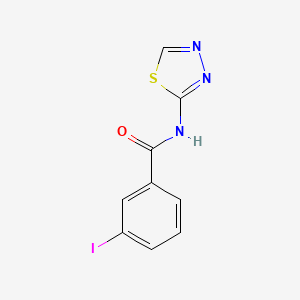

3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6IN3OS/c10-7-3-1-2-6(4-7)8(14)12-9-13-11-5-15-9/h1-5H,(H,12,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXPWJSNIKHHDOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)I)C(=O)NC2=NN=CS2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6IN3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Iodo N 1,3,4 Thiadiazol 2 Yl Benzamide and Analogues

Precursor Synthesis and Derivatization Strategies for the 1,3,4-Thiadiazole (B1197879) Moiety

The 1,3,4-thiadiazole ring is a crucial pharmacophore found in numerous biologically active compounds. rsc.orgchemmethod.comjocpr.com Its synthesis is a well-established area of heterocyclic chemistry. The most common and direct precursor for the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold is 2-amino-1,3,4-thiadiazole (B1665364).

A prevalent method for synthesizing 2-amino-5-substituted-1,3,4-thiadiazoles involves the cyclization of thiosemicarbazides. jocpr.comsbq.org.br In a typical synthesis, a carboxylic acid is reacted with thiosemicarbazide (B42300) in the presence of a dehydrating agent, such as phosphorus oxychloride or concentrated sulfuric acid, which facilitates the cyclization to form the thiadiazole ring. chemmethod.comjocpr.com The mechanism begins with a nucleophilic attack by the nitrogen of the thiosemicarbazide on the carbonyl carbon of the carboxylic acid, followed by intramolecular cyclization and dehydration to yield the aromatic 1,3,4-thiadiazole heterocycle. sbq.org.br

Another important precursor, 2-amino-5-mercapto-1,3,4-thiadiazole, can be synthesized from the reaction of thiocarbohydrazide (B147625) with carbon disulfide in the presence of a base. This mercapto derivative provides a handle for further functionalization at the 5-position of the thiadiazole ring.

Derivatization strategies often focus on introducing various substituents at the 5-position of the 2-amino-1,3,4-thiadiazole ring to explore structure-activity relationships. This is typically achieved by starting with different carboxylic acids during the cyclization step. nih.gov

Formation of the Benzamide (B126) Linkage: Amidation Reactions

The formation of the benzamide linkage is a critical step, connecting the 3-iodobenzoyl moiety to the 2-amino group of the 1,3,4-thiadiazole precursor. This transformation can be accomplished through several amidation protocols.

Traditional methods for amide bond formation often involve the activation of the carboxylic acid. researchgate.net For the synthesis of 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide, 3-iodobenzoic acid is typically converted into a more reactive acylating agent, such as an acid chloride. This is commonly achieved by treating the carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-iodobenzoyl chloride is then reacted with 2-amino-1,3,4-thiadiazole, usually in the presence of a base like triethylamine (B128534) (TEA) or pyridine (B92270) to neutralize the hydrochloric acid byproduct. researchgate.net Direct condensation of the carboxylic acid and amine at high temperatures is also possible but is generally less efficient and may require harsh conditions. researchgate.net

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique to accelerate chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rasayanjournal.co.inresearchgate.net In the context of benzamide synthesis, microwave irradiation can significantly enhance the rate of amidation. For instance, the hydrolysis of benzamide, a related reaction, can be completed in minutes under microwave conditions, compared to an hour with conventional heating. rasayanjournal.co.inyoutube.comyoutube.com The application of microwave technology to the amidation of 2-amino-1,3,4-thiadiazole with 3-iodobenzoic acid can reduce reaction times from hours to minutes and improve the efficiency of the synthesis, aligning with the principles of green chemistry. researchgate.netyoutube.com

Modern amide synthesis frequently employs coupling reagents to facilitate the reaction between a carboxylic acid and an amine under mild conditions. nih.govhepatochem.com These reagents activate the carboxylic acid in situ, avoiding the need to isolate a reactive intermediate like an acid chloride. For electron-deficient amines, such as 2-amino-1,3,4-thiadiazole, the selection of an appropriate coupling system is crucial for achieving good yields. nih.gov

Common coupling reagents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and dicyclohexylcarbodiimide (B1669883) (DCC), often used in combination with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or 4-(N,N-dimethylamino)pyridine (DMAP). researchgate.netnih.govpeptide.com The HOBt ester formed as an intermediate is highly reactive towards amines, and the addition of DMAP can act as an acyl transfer agent, further enhancing the reaction rate. nih.gov Other effective coupling agents include phosphonium (B103445) salts like BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) and aminium/uronium salts like HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). hepatochem.compeptide.com

Catalytic methods for benzamide formation are also being developed. For example, rhodium-catalyzed amidation of benzoic acids has been demonstrated as a viable route. nih.gov Boron-based reagents, such as boric acid derivatives, can also catalyze the direct amidation of carboxylic acids and amines. acs.org

Table 1: Common Coupling Reagents for Benzamide Synthesis

| Coupling Reagent | Additive(s) | Key Features | Citations |

|---|---|---|---|

| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HOBt, DMAP | Water-soluble byproducts, easy to remove. Good for electron-deficient amines. | nih.govpeptide.comgoogle.com |

| DCC (Dicyclohexylcarbodiimide) | HOBt | Forms an insoluble urea (B33335) byproduct (DCU) that can be filtered off. | researchgate.netpeptide.com |

| HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | DIPEA | High coupling efficiency, fast reaction rates, and low racemization. | nih.govpeptide.com |

| BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate) | Base (e.g., DIPEA) | Effective phosphonium salt reagent; does not react with the free amino group. | hepatochem.com |

| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | Base (e.g., DIPEA) | Particularly effective for coupling N-methylated amino acids. | peptide.com |

| CDI (Carbonyldiimidazole) | Et₃N | Used for routine coupling reactions. | nih.gov |

Introduction of the Iodine Substituent onto the Benzene (B151609) Ring

The introduction of the iodine atom at the meta-position of the benzoyl group can be achieved via two primary strategies: by using a pre-iodinated starting material or by performing an iodination reaction on the pre-formed benzamide scaffold.

The most direct approach involves starting the synthesis with 3-iodobenzoic acid. This commercially available precursor is then activated and coupled with 2-amino-1,3,4-thiadiazole as described in section 2.2.

Alternatively, the iodine can be introduced at a later stage through electrophilic aromatic substitution on the N-(1,3,4-thiadiazol-2-yl)benzamide molecule. The amide group is a meta-directing deactivator, which would favor the introduction of the iodine at the desired 3-position. Various iodinating agents can be employed for this purpose. A classic method involves using molecular iodine (I₂) in the presence of an oxidizing agent. More modern and milder methods utilize reagents such as N-Iodosuccinimide (NIS). nih.gov Catalytic systems have also been developed to achieve high regioselectivity. For instance, iridium-catalyzed C-H iodination using NIS has been shown to be highly effective for the ortho-iodination of benzoic acids and can be adapted for benzamides. nih.govacs.orgresearchgate.net Palladium-catalyzed methods have also been reported for the ortho-iodination of benzoic acids. researchgate.net Another approach uses iodic acid (HIO₃) in a mixture of acetic acid, acetic anhydride, and sulfuric acid to iodinate deactivated aromatic rings like benzamide. nih.gov

Table 2: Selected Methods for Aromatic Iodination

| Reagent/Catalyst System | Substrate Type | Key Features | Citations |

|---|---|---|---|

| HIO₃ / H₂SO₄ | Deactivated arenes (e.g., benzamide) | Strong iodinating conditions for deactivated rings. | nih.gov |

| [Cp*Ir(H₂O)₃]SO₄ / NIS | Benzoic acids, Benzamides | Catalytic, mild conditions, high ortho-selectivity. | nih.govacs.org |

| Pd(OAc)₂ / IOAc | Carboxylic acids | Palladium-catalyzed ortho-iodination at elevated temperatures. | acs.org |

| Metal-Halogen Exchange / I₂ | Aryl bromides | Regioselective introduction of iodine by first forming an organolithium species. | nih.govacs.org |

Synthesis of Structural Analogues and Hybrid Molecules

The synthesis of structural analogues of this compound is a key strategy in medicinal chemistry to explore and optimize biological activity. Modifications can be introduced at various positions on the core scaffold.

Analogues can be created by:

Varying the substituents on the benzene ring: Instead of the 3-iodo substituent, other halogens, alkyl, alkoxy, or nitro groups can be introduced by starting with the corresponding substituted benzoic acid.

Modifying the substituent at the 5-position of the thiadiazole ring: Starting with precursors other than 2-amino-1,3,4-thiadiazole allows for the introduction of different groups. For example, using a 5-aryl-2-amino-1,3,4-thiadiazole precursor leads to analogues with an additional aromatic ring. nih.gov

Creating hybrid molecules: This involves incorporating other known pharmacophores into the structure. For instance, hybrid molecules containing an imidazole (B134444) ring linked to the 1,3,4-thiadiazole core have been synthesized to combine the biological profiles of both heterocyclic systems. nih.govresearchgate.net

A general synthetic scheme for N-(1,3,4-thiadiazol-2-yl)benzamide derivatives involves reacting various substituted benzoic acids (or their activated forms) with differently substituted 2-amino-1,3,4-thiadiazoles, providing a modular approach to a diverse library of compounds. researchgate.net

Table 3: Examples of Synthesized Structural Analogues and Hybrids

| Core Scaffold | Modification | Synthetic Strategy | Citations |

|---|---|---|---|

| N-(1,3,4-thiadiazol-2-yl)benzamide | Varied substituents on the benzoyl group and thiadiazole ring | Combinatorial approach using diverse benzoic acids and 2-amino-1,3,4-thiadiazole precursors. | researchgate.netut.ac.ir |

| Imidazole-1,3,4-thiadiazole Hybrids | Incorporation of a metronidazole (B1676534) moiety | Multi-step synthesis involving the construction of a substituted 1,3,4-thiadiazole followed by amide coupling with a metronidazole-containing carboxylic acid. | nih.govresearchgate.net |

| N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide | Addition of a pyridine ring at the 5-position of the thiadiazole | Synthesis of 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine (B1295954) followed by amidation with various benzoyl chlorides. | nih.gov |

| 1,3,4-Thiadiazole-Oxazepine Hybrids | Fusion with an oxazepine ring | Reaction of a bis-imine derivative of 2-amino-5-mercapto-1,3,4-thiadiazole with anhydrides to form the seven-membered oxazepine ring. | orientjchem.org |

Modifications on the Benzene Ring

Structural modifications to the benzene ring are accomplished by employing variously substituted benzoic acid derivatives as starting materials. To synthesize the title compound, This compound , the precursor required is 3-iodobenzoic acid, which is coupled with 2-amino-1,3,4-thiadiazole.

The general procedure often involves activating the carboxylic acid to facilitate the reaction with the relatively nucleophilic amino group of the thiadiazole. A common method is the conversion of the benzoic acid derivative to its corresponding acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride. researchgate.net The resulting acyl chloride is then reacted with the aminothiadiazole in an inert solvent like dichloromethane (B109758) (DCM) in the presence of a base such as triethylamine (TEA) to neutralize the HCl byproduct. researchgate.net

Alternatively, direct coupling methods using peptide coupling agents can be employed. Reagents such as hydroxybenzotriazole (B1436442) (HOBt) in combination with a carbodiimide (B86325) can facilitate the amide bond formation directly from the carboxylic acid and the amine, avoiding the need to isolate the acyl chloride. nih.gov

Research has demonstrated the synthesis of a wide array of analogues by varying the substituents on the benzoic acid ring. This includes halo-substituted, electron-donating, and electron-withdrawing groups, showcasing the robustness of the synthetic approach. nih.govijcce.ac.ir

Table 1: Examples of Benzene Ring Modifications in N-(1,3,4-thiadiazol-2-yl)benzamide Analogues This table is interactive. You can sort and filter the data.

| Substituent on Benzene Ring | Starting Benzoic Acid Derivative | Resulting Analogue Class | Reference |

|---|---|---|---|

| 3-Iodo | 3-Iodobenzoic acid | Iodo-substituted benzamide | N/A |

| 4-Chloro | 4-Chlorobenzoic acid | Chloro-substituted benzamide | nih.gov |

| 4-Fluoro | 4-Fluorobenzoic acid | Fluoro-substituted benzamide | ijcce.ac.ir |

| 4-Nitro | 4-Nitrobenzoic acid | Nitro-substituted benzamide | nih.gov |

| 4-Methoxy | 4-Methoxybenzoic acid | Methoxy-substituted benzamide | nih.gov |

Alterations to the 1,3,4-Thiadiazole Ring

Modifications to the 1,3,4-thiadiazole moiety are primarily focused on introducing substituents at the C5 position. This requires the synthesis of a substituted 2-amino-1,3,4-thiadiazole intermediate prior to its coupling with the benzoic acid component.

The synthesis of 2-amino-5-substituted-1,3,4-thiadiazoles is a well-established process. A common and classical method involves the acid-catalyzed cyclization of a carboxylic acid with thiosemicarbazide. nih.govijpcbs.com Strong dehydrating acids such as concentrated sulfuric acid, polyphosphoric acid (PPA), or phosphorus oxychloride (POCl₃) are frequently used to drive the reaction towards the cyclized thiadiazole product. nih.govnih.gov

For instance, the synthesis of analogues bearing a trifluoromethyl group on the thiadiazole ring begins with the preparation of 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine. ijcce.ac.ir Similarly, reacting 2-pyridinecarboxylic acid with thiosemicarbazide yields 5-(pyridin-2-yl)-1,3,4-thiadiazol-2-amine, which can then be used to introduce a pyridyl moiety into the final structure. nih.gov Once the desired 2-amino-5-substituted-1,3,4-thiadiazole is obtained, it is coupled with a benzoic acid derivative (e.g., 3-iodobenzoic acid) using the standard amide bond formation techniques described previously.

Table 2: Examples of C5-Substituted 2-Amino-1,3,4-Thiadiazole Intermediates This table is interactive. You can sort and filter the data.

| C5-Substituent | Intermediate Name | Precursor Carboxylic Acid | Reference |

|---|---|---|---|

| Hydrogen (Unsubstituted) | 2-Amino-1,3,4-thiadiazole | Formic acid | dovepress.com |

| Phenyl | 5-Phenyl-1,3,4-thiadiazol-2-amine | Benzoic acid | ijpcbs.comnih.gov |

| Trifluoromethyl | 5-(Trifluoromethyl)-1,3,4-thiadiazol-2-amine | Trifluoroacetic acid | ijcce.ac.ir |

| Pyridin-2-yl | 5-(Pyridin-2-yl)-1,3,4-thiadiazol-2-amine | 2-Pyridinecarboxylic acid | nih.gov |

Linker Region Modifications

The amide linker is a critical component of the molecular scaffold, and its modification can influence the compound's properties. Bioisosteric replacement of the amide oxygen with sulfur to form a thioamide is a common strategy. This transformation is typically achieved by treating the final benzamide product with a thionating agent. Lawesson's reagent is widely used for this purpose, effectively converting the carbonyl group (C=O) into a thiocarbonyl group (C=S). ijcce.ac.ir This postsynthetic modification allows for the generation of thioamide analogues from their corresponding amide precursors.

Another modification involves altering the spacing and composition of the linker. Instead of a direct benzamide linkage, an acetamide (B32628) structure can be synthesized by inserting a methylene (B1212753) (-CH₂) bridge. This is accomplished by using a phenylacetic acid derivative instead of a benzoic acid derivative during the initial coupling reaction. For example, reacting a 2-aminothiadiazole with a substituted phenylacetic acid yields an N-(1,3,4-thiadiazol-2-yl)phenylacetamide analogue. nih.govnih.gov

Table 3: Examples of Linker Modifications This table is interactive. You can sort and filter the data.

| Linker Type | Modification Strategy | Reagents/Precursors | Reference |

|---|---|---|---|

| Thioamide (-CSNH-) | Thionation of the corresponding amide | Lawesson's Reagent | ijcce.ac.ir |

Reaction Optimization and Yield Considerations

Optimizing reaction conditions is crucial for maximizing product yield and purity in the synthesis of this compound and its analogues. Key areas for optimization include the formation of the thiadiazole ring and the subsequent amide bond coupling.

For the synthesis of the 2-amino-1,3,4-thiadiazole core, traditional methods using strong, corrosive acids like POCl₃ or H₂SO₄ are effective but pose significant handling and disposal challenges. nih.govnih.gov Modern approaches have focused on developing milder and more environmentally benign alternatives. One such development is the use of polyphosphate ester (PPE) as both a solvent and a cyclodehydration agent for the one-pot reaction between a carboxylic acid and thiosemicarbazide. nih.gov Studies have shown that the amount of PPE is a critical parameter, with optimal results achieved when using at least 20 grams of PPE for every 5 millimoles of carboxylic acid, leading to yields in the range of 64-65%. nih.gov Other techniques, such as the use of ultrasonic irradiation, have also been explored to promote the cyclization reaction. researchgate.net

In the amide bond formation step, optimization involves the choice of coupling reagents, solvent, temperature, and reaction time.

Acyl Chloride Method : When using the acyl chloride route, the reaction is typically run at low temperatures (0-5 °C) to control reactivity and minimize side reactions. researchgate.net The choice of base and solvent can also be critical.

Direct Coupling : For direct coupling methods, the choice of reagents (e.g., HOBt/EDC) is paramount. These reactions are often run at room temperature. nih.gov

Solvent Effects : The selection of solvent can dramatically impact reaction success. For example, in related syntheses, changing the solvent from tetrahydrofuran (B95107) (THF) to dichloroethane (DCE) was found to be essential for the reaction to proceed, likely due to unfavorable complexation of the catalyst with THF. researchgate.net

Table 4: Comparison of Synthetic Conditions for Thiadiazole Formation and Amide Coupling This table is interactive. You can sort and filter the data.

| Reaction Step | Method | Reagents | Conditions | Typical Yield | Reference |

|---|---|---|---|---|---|

| Thiadiazole Formation | Acid-Catalyzed Cyclization | Thiosemicarbazide, Carboxylic Acid, POCl₃ | Reflux | Moderate-Good | nih.gov |

| Thiadiazole Formation | One-Pot PPE Method | Thiosemicarbazide, Carboxylic Acid, PPE | Chloroform, 65°C | ~65% | nih.gov |

| Thiadiazole Formation | Ultrasonic | Thiosemicarbazide, Benzaldehyde derivative, Fe(III) salt | Sonication | Good | researchgate.net |

| Amide Coupling | Acyl Chloride | Acyl Chloride, Aminothiadiazole, TEA | DCM, 0-5°C, 8-10h | Good | researchgate.net |

Spectroscopic and Structural Elucidation of 3 Iodo N 1,3,4 Thiadiazol 2 Yl Benzamide Derivatives

Vibrational Spectroscopy Analysis

Vibrational spectroscopy is a key tool for identifying the functional groups present in a molecule by measuring the vibrations of its bonds.

The FT-IR spectrum of 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide provides definitive evidence of its key functional groups. The spectrum is characterized by several distinct absorption bands. A prominent band observed in the range of 3150-3300 cm⁻¹ is attributed to the N-H stretching vibration of the amide linkage. nih.govdergipark.org.tr The stretching vibration of the amide carbonyl group (C=O) typically appears as a strong absorption band around 1670-1700 cm⁻¹.

The aromatic C-H stretching vibrations of the iodinated benzene (B151609) ring are expected to be found near 3050 cm⁻¹. dergipark.org.tr The spectrum also displays characteristic bands for the 1,3,4-thiadiazole (B1197879) ring, including C=N stretching vibrations between 1575 and 1600 cm⁻¹ and C-S stretching vibrations around 700 cm⁻¹. nih.govdergipark.org.tr The presence of the carbon-iodine bond is indicated by a stretching vibration in the far-infrared region, typically below 600 cm⁻¹.

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3150-3300 | N-H Stretch | Amide |

| ~3050 | C-H Stretch | Aromatic Ring |

| 1670-1700 | C=O Stretch | Amide |

| 1575-1600 | C=N Stretch | Thiadiazole Ring |

| ~700 | C-S Stretch | Thiadiazole Ring |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon and proton framework of a molecule, providing detailed information about the chemical environment of each atom.

In the ¹H NMR spectrum, recorded in a solvent like DMSO-d₆, the amide proton (NH) is expected to appear as a broad singlet at a significantly downfield chemical shift, typically between δ 9.5 and 10.5 ppm. nih.govrdd.edu.iq The protons of the 3-iodobenzoyl moiety will present as a complex multiplet pattern in the aromatic region (δ 7.2–8.5 ppm). Specifically, the proton at the C2 position would likely be a triplet, the C4 proton a doublet of doublets, the C5 proton a triplet, and the C6 proton a doublet. The proton attached to the C5 position of the 1,3,4-thiadiazole ring is anticipated to resonate as a singlet further downfield, often above δ 8.0 ppm. niscpr.res.in

Table 2: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Chemical Shift (δ ppm) | Multiplicity | Assignment |

|---|---|---|

| 9.5 - 10.5 | Singlet (broad) | -C(O)NH- |

| >8.0 | Singlet | H-5 (Thiadiazole ring) |

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule. The amide carbonyl carbon is expected to resonate in the range of δ 160–170 ppm. dergipark.org.tr The two carbon atoms of the 1,3,4-thiadiazole ring typically show distinct signals between δ 158 and 170 ppm. nih.govnih.gov The signals for the carbons of the 3-iodobenzoyl ring would appear in the aromatic region (δ 120–140 ppm). The carbon atom directly bonded to the iodine (C3) is expected to have a chemical shift around δ 95 ppm due to the heavy atom effect of iodine.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| 160 - 170 | C=O (Amide) |

| 158 - 170 | C2, C5 (Thiadiazole ring) |

| 120 - 140 | Aromatic Carbons (except C3) |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition of the compound and to deduce its structure from fragmentation patterns. For this compound (C₉H₆IN₃OS), the high-resolution mass spectrum would show a molecular ion peak [M]⁺ at an m/z value corresponding to its exact mass.

The fragmentation pattern under electron ionization (EI-MS) is expected to be characteristic. A primary fragmentation pathway would involve the cleavage of the amide bond, leading to two major fragments: the 3-iodobenzoyl cation and the 2-amino-1,3,4-thiadiazole (B1665364) radical cation. Further fragmentation could include the loss of a CO molecule from the benzoyl fragment and the decomposition of the thiadiazole ring, potentially involving the loss of HCN or sulfur-containing fragments. sapub.orgresearchgate.net

Table 4: Plausible Mass Spectrometry Fragmentation for this compound

| m/z Value | Proposed Fragment |

|---|---|

| 358.94 | [M]⁺ (Molecular Ion) |

| 230.91 | [IC₆H₄CO]⁺ |

| 202.92 | [IC₆H₄]⁺ |

| 101.00 | [C₂H₃N₂S]⁺ (2-amino-1,3,4-thiadiazole fragment) |

Electronic Absorption and Fluorescence Spectroscopies

Electronic spectroscopy provides insights into the electronic transitions within the molecule. The UV-Visible absorption spectrum of this compound in a solvent like ethanol (B145695) is expected to exhibit absorption bands characteristic of π→π* and n→π* electronic transitions. semanticscholar.org The primary absorption band, associated with the π→π* transition of the conjugated system involving the benzoyl and thiadiazole rings, would likely appear in the range of 290–350 nm. semanticscholar.orgresearchgate.net The position of this band may show a slight shift depending on the polarity of the solvent. semanticscholar.org

Many 1,3,4-thiadiazole derivatives are known to be fluorescent. semanticscholar.orgresearchgate.net Upon excitation at its absorption maximum, the compound may exhibit fluorescence emission at a longer wavelength. Some derivatives exhibit dual fluorescence, which can be influenced by factors such as solvent polarity and the potential for excited-state intramolecular proton transfer (ESIPT), although ESIPT is less likely in this specific structure due to the lack of an appropriately positioned proton-donating group like -OH. semanticscholar.orgresearchgate.net

Table 5: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-[5-(naphthalen-1-ylmethyl)-1,3,4-thiadiazol-2-yl]benzene-1,3-diol (NTBD) |

| N-(5-Hydrazino- niscpr.res.inresearchgate.netrsc.orgthiadiazol-2-yl)-2-hydroxy-2-phenyl-acetamide |

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide |

| 2-acetylamino-1,3,4-thiadiazole |

| N-[5-(pyridin-4-yl)-1,3,4- thiadiazol-2-yl]-2-[(4-sulfamoylphenyl)amino]acetamide |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide |

Solid-State Structural Determination (e.g., X-ray Crystallography)

Detailed Research Findings

Research into the crystal structure of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives reveals several key recurring features. A notable example is the structural elucidation of N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide . nih.govresearchgate.net The analysis of this compound provides a robust model for the conformational and structural characteristics of this class of molecules.

In the solid state, the molecule adopts a conformation where the phenyl and thiadiazole rings are not coplanar. For N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide, the dihedral angle between the thiadiazole and phenyl rings is 28.08 (7)°. nih.gov The five-membered 1,3,4-thiadiazole ring itself is essentially planar. nih.govresearchgate.net

The bond lengths within the thiadiazole ring are consistent with its aromatic character, showing partial double bond character for the C-N bonds. nih.govresearchgate.net For instance, the C=N bonds within the heterocyclic ring are shorter than the C-N bond of the amide linkage. nih.govresearchgate.net

In a different but related series, the crystal structure of (Z)-1-(5-((3-fluorophenyl)imino)-4-(4-iodophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl)ethan-1-one was also determined, providing the first structural proof for this particular scaffold. nih.gov This work underscores the importance of X-ray crystallography in unambiguously determining the correct regio- and stereoisomers formed during synthesis. nih.gov

The crystallographic data for these derivatives provide a strong basis for predicting the solid-state structure of this compound. It is expected that this compound would also exhibit a non-planar conformation between the aromatic rings and would likely form similar intermolecular hydrogen-bonded dimers, which are characteristic of this chemical family. The presence of the iodine atom on the benzamide (B126) ring may introduce additional halogen bonding interactions, further influencing the crystal packing.

Crystallographic Data Tables

The following tables summarize the key crystallographic data obtained for a representative derivative, N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide. nih.gov

Crystal Data and Structure Refinement for N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₁H₁₁N₃O₂S |

| Formula Weight | 249.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 3.9797 (5) |

| b (Å) | 20.138 (3) |

| c (Å) | 14.4305 (18) |

| β (°) | 92.036 (2) |

| Volume (ų) | 1155.8 (2) |

| Z | 4 |

| Temperature (K) | 296 |

| Radiation | Mo Kα |

| R-factor (R) | 0.040 |

Selected Bond Lengths for N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| Bond | Length (Å) |

|---|---|

| C2—N3 | 1.298 (2) |

| C5—N4 | 1.282 (2) |

| C2—N6 | 1.379 (2) |

Hydrogen Bond Geometry for N-(5-Ethoxy-1,3,4-thiadiazol-2-yl)benzamide

| D–H···A | d(D–H) (Å) | d(H···A) (Å) | d(D···A) (Å) | <(DHA) (°) |

|---|---|---|---|---|

| N6–H6···N3ⁱ | 0.86 | 2.12 | 2.969 (2) | 169 |

Symmetry code: (i) -x, -y + 1, -z + 1

Biological and Pharmacological Investigations of 3 Iodo N 1,3,4 Thiadiazol 2 Yl Benzamide Derivatives

Anticancer and Antiproliferative Activities

The quest for novel and more effective anticancer agents has led to the exploration of various heterocyclic compounds, with 1,3,4-thiadiazole (B1197879) derivatives showing considerable promise.

A number of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have been synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. These studies are crucial in the initial screening and identification of compounds with potential therapeutic value.

One study reported the synthesis of a series of 4-halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide and benzothioamide derivatives. These compounds were tested against prostate cancer (PC3), colon cancer (HT-29), and neuroblastoma (SKNMC) cell lines. Notably, all tested derivatives exhibited cytotoxic activity equal to or greater than the reference drug doxorubicin against the PC3 cell line, with IC50 values ranging from 3 to 7 µM. Furthermore, chlorine-containing benzamide (B126) and benzothioamide derivatives demonstrated higher cytotoxic activity against the SKNMC cell line (IC50 = 14-36 µM) compared to doxorubicin (IC50 = 40 µM).

In another investigation, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed and synthesized. These compounds showed excellent anti-proliferation ability against breast cancer cells (MCF-7 and SK-BR-3) and lung cancer cells (A549 and H1975), with a particularly strong effect against SK-BR-3 cells. nih.gov Importantly, the inhibitory effect on healthy breast (MCF-10A) and lung (Beas-2B) cells was weak, suggesting a degree of selectivity for cancer cells. nih.gov

The bromophenyl substituted derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have also demonstrated strong cytotoxicity in MCF-7, SK-BR-3, A549, and H1975 cancer cell lines, with IC50 values in the range of 0.77–3.43 μM. nih.gov

Table 1: In Vitro Cytotoxicity of 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives

| Compound Type | Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives | PC3 (Prostate) | 3-7 | |

| Chlorine-containing benzamide/benzothioamide derivatives | SKNMC (Neuroblastoma) | 14-36 | |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | MCF-7 (Breast) | 0.77–3.43 | nih.gov |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | SK-BR-3 (Breast) | 0.77–3.43 | nih.gov |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | A549 (Lung) | 0.77–3.43 | nih.gov |

| Bromophenyl substituted N-(1,3,4-thiadiazol-2-yl)benzamide derivatives | H1975 (Lung) | 0.77–3.43 | nih.gov |

Understanding the mechanism by which these compounds exert their cytotoxic effects is a critical aspect of their pharmacological evaluation. Research has indicated that derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide can induce apoptosis and modulate the cell cycle in cancer cells.

A study on N-(5-(Trifluoromethyl)-1,3,4-Thiadiazol-2-Yl)Benzamide and its benzothioamide derivatives revealed that these compounds induce apoptosis through a caspase-dependent pathway. researchgate.net Further investigation into a specific derivative, YH-9, found that it could induce the release of cytochrome c and promote the expression of reactive oxygen species (ROS) in SK-BR-3 cells, leading to the inhibition of proliferation. nih.gov

The cell cycle is a tightly regulated process that, when dysregulated, can lead to uncontrolled cell proliferation, a hallmark of cancer. Certain benzimidazole-based 1,3,4-oxadiazole (B1194373) derivatives, structurally related to the compounds of interest, have been shown to effectively suppress cell cycle progression. semanticscholar.org Synthetic 1,2,4-triazole-3-carboxamides, another class of related heterocyclic compounds, have also been demonstrated to exhibit their antiproliferative activities by inducing cell cycle arrest. nih.gov

The identification of specific molecular targets is essential for the development of targeted cancer therapies. Derivatives of 1,3,4-thiadiazole have been shown to interact with several key proteins involved in cancer progression.

Protein Tyrosine Kinases (PTKs): PTKs are crucial regulators of cell signaling pathways involved in cell growth, proliferation, and survival. Dysregulation of PTK activity is a common feature of many cancers. Small-molecule tyrosine kinase inhibitors (TKIs) represent a new generation of anticancer drugs. bg.ac.rs The 1,3,4-thiadiazole scaffold has demonstrated significant potential as a kinase-directed pharmacophore. ijpsjournal.com

EGFR/HER-2: A series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure have been identified as novel dual-target inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER-2). nih.gov Kinase assays confirmed that these compounds could selectively inhibit the kinase activity of both EGFR and HER-2. nih.gov

VEGFR-2: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis. The 1,3,4-thiadiazole scaffold is recognized for its potential in inhibiting VEGFR-2. researchgate.net

Carbonic Anhydrase: Carbonic anhydrases are a family of enzymes that catalyze the reversible hydration of carbon dioxide. Some isoforms are overexpressed in various tumors and contribute to the acidic tumor microenvironment, promoting cancer cell survival and invasion. Acetazolamide, a 1,3,4-thiadiazole derivative, is a known carbonic anhydrase inhibitor. researchgate.net

Antimicrobial and Anti-infective Potentials

In addition to their anticancer properties, 1,3,4-thiadiazole derivatives have been investigated for their potential as antimicrobial agents to combat bacterial and fungal infections.

The emergence of antibiotic-resistant bacterial strains has created an urgent need for the development of new antibacterial agents. The 1,3,4-thiadiazole nucleus is a key structural component in many compounds exhibiting antibacterial activity.

Derivatives of 1,3,4-thiadiazole have been shown to possess activity against a range of both Gram-positive and Gram-negative bacteria. mdpi.com For instance, certain derivatives have demonstrated inhibitory effects on Klebsiella pneumoniae, Staphylococcus hominis, Staphylococcus epidermidis, and alpha Streptococcus haemolyticus. semanticscholar.org Other studies have reported moderate to good antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. mdpi.com

Table 2: Antibacterial Activity of 1,3,4-Thiadiazole Derivatives

| Bacterial Strain | Activity | Reference |

|---|---|---|

| Klebsiella pneumoniae | Inhibitory effect | semanticscholar.org |

| Staphylococcus hominis | Inhibitory effect | semanticscholar.org |

| Staphylococcus epidermidis | Inhibitory effect | semanticscholar.org |

| alpha Streptococcus haemolyticus | Inhibitory effect | semanticscholar.org |

| Staphylococcus aureus | Moderate to good | mdpi.com |

| Escherichia coli | Moderate to good | mdpi.com |

Fungal infections, particularly those caused by opportunistic pathogens, are a significant cause of morbidity and mortality, especially in immunocompromised individuals. The 1,3,4-thiadiazole scaffold has been identified as a promising framework for the development of novel antifungal agents. nih.gov

A series of 1,3,4-thiadiazole derivatives were evaluated for their in vitro antifungal activity against eight Candida species. nih.gov One compound bearing a 2,4-dichlorophenyl group was found to be the most active against C. albicans ATCC 10231 with a minimum inhibitory concentration (MIC) value of 5 µg/mL. nih.gov This compound also showed significant activity against C. krusei ATCC 6258, C. glabrata ATCC 2001, and C. famata with an MIC value of 10 µg/mL. nih.gov Another derivative with a 2,4-difluorophenyl group also exhibited good activity against C. albicans ATCC 10231, C. krusei ATCC 6528, and C. famata with an MIC of 10 µg/mL. nih.gov

Table 3: Antifungal Activity of 1,3,4-Thiadiazole Derivatives

| Fungal Strain | Compound Substituent | MIC (µg/mL) | Reference |

|---|---|---|---|

| C. albicans ATCC 10231 | 2,4-dichlorophenyl | 5 | nih.gov |

| C. krusei ATCC 6258 | 2,4-dichlorophenyl | 10 | nih.gov |

| C. glabrata ATCC 2001 | 2,4-dichlorophenyl | 10 | nih.gov |

| C. famata | 2,4-dichlorophenyl | 10 | nih.gov |

| C. albicans ATCC 10231 | 2,4-difluorophenyl | 10 | nih.gov |

| C. krusei ATCC 6528 | 2,4-difluorophenyl | 10 | nih.gov |

| C. famata | 2,4-difluorophenyl | 10 | nih.gov |

Antitubercular Activity

Tuberculosis (TB) remains a significant global health threat, necessitating the development of new and effective therapeutic agents. Derivatives of N-(1,3,4-thiadiazol-2-yl)benzamide have been investigated for their potential as antitubercular agents.

In one study, a series of N-(5-(4-substituted phenyl)-1,3,4-thiadiazol-2-yl)-4-(1H-pyrrol-1-yl)benzamide derivatives were synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis H37Rv. connectjournals.com Several of these compounds demonstrated significant inhibitory potential. Specifically, compounds where the phenyl substituent at the 5-position of the thiadiazole ring was a 4-chloro or 4-fluoro group showed the most promising activity, with a Minimum Inhibitory Concentration (MIC) value of 3.12 µg/mL. connectjournals.com

| Compound | Substituent (R) | MIC (µg/mL) |

|---|---|---|

| 5a | -H | 6.25 |

| 5b | 4-CH3 | 6.25 |

| 5c | 4-Cl | 3.12 |

| 5d | 4-F | 3.12 |

| 5e | 4-OCH3 | 6.25 |

Other related studies on 2,5-disubstituted 1,3,4-thiadiazoles have also shown promising results. For instance, 2-phenylamino-5-(4-fluorophenyl)-1,3,4-thiadiazole exhibited 69% inhibition of M. tuberculosis H37Rv at a concentration of 6.25 μg/mL. cbijournal.comtandfonline.com These findings underscore the potential of the 1,3,4-thiadiazole scaffold in the development of new antitubercular drugs. cbijournal.comnih.govmdpi.com

Enzyme Inhibition Studies

Dihydrofolate reductase (DHFR) is a crucial enzyme in the synthesis of nucleic acids and amino acids, making it an attractive target for antimicrobial and anticancer therapies. sciforum.netmdpi.com Molecular docking studies have been performed to evaluate the potential of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives as DHFR inhibitors. sciforum.netsciforum.net

A study investigating N-amidoalkylated derivatives of 1,3,4-thiadiazole found that these compounds interact effectively with the active site of DHFR. sciforum.net Among the tested compounds, benzamide derivatives demonstrated strong binding affinities. Specifically, 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide and 4-methyl-N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide were identified as the most effective interactors with DHFR in the study. sciforum.net Furthermore, introducing an additional amino group between the thiadiazole and the phenyl ring at the 5-position led to even stronger ligand-enzyme binding. sciforum.net The hit compounds from these molecular docking studies showed superior binding strength compared to reference compounds. sciforum.net

| Compound | Binding Affinity (kcal/mol) |

|---|---|

| 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolyl)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | -8.9 |

| 4-methyl-N-(2,2,2-trichloro-1-((5-phenyl-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | -8.8 |

| 4-methyl-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | -9.5 |

| 4-methyl-N-(2,2,2-trichloro-1-((5-(p-tolylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | -9.3 |

Acetylcholinesterase (AChE) inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease. A series of N-(5-((2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide derivatives were synthesized and evaluated for their AChE inhibitory activity. tbzmed.ac.ir Many of the tested compounds showed remarkable inhibitory effects, with some displaying potency in the nanomolar range. tbzmed.ac.ir

The most active compound in the series was found to be a derivative with a fluorine atom at the meta-position of the benzamide phenyl ring, which exhibited an IC50 value of 1.82 ± 0.6 nM. tbzmed.ac.ir This potency was greater than that of the reference drug, donepezil (IC50 = 0.6 ± 0.05 µM). tbzmed.ac.ir Other derivatives with chloro and nitro substitutions also demonstrated significant AChE inhibition. tbzmed.ac.ir Related structures, such as 5-benzyl-1,3,4-thiadiazol-2-amine derivatives, have also been investigated, with 5-(4-bromobenzyl)-1,3,4-thiadiazol-2-amine showing an IC50 of 49.86 μM. researchgate.net

| Compound | Benzamide Substituent | IC50 (nM) |

|---|---|---|

| 7a | Unsubstituted | 3.51 ± 0.4 |

| 7d | 3-Chloro | 2.11 ± 0.7 |

| 7e | 3-Fluoro | 1.82 ± 0.6 |

| 7g | 3-Nitro | 2.93 ± 0.9 |

| 7j | 4-Chloro | 3.13 ± 0.3 |

| 7k | 4-Fluoro | 3.01 ± 0.5 |

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes involved in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma, epilepsy, and cancer. tandfonline.comnih.govmdpi.com While much of the research on 1,3,4-thiadiazole-based CA inhibitors has focused on sulfonamide derivatives, some studies have explored related structures. nih.govnih.gov

For instance, a series of N-(1,3,4-thiadiazole-2-yl)acetamide derivatives were designed and synthesized as inhibitors of human carbonic anhydrase isoforms I and II (hCA I and hCA II). consensus.app The results indicated that all the synthesized acetamide (B32628) compounds had better inhibitory activity against hCA I than the standard drug Acetazolamide. consensus.app Most of the compounds also showed superior activity against hCA II. consensus.app These findings suggest that the N-acyl-1,3,4-thiadiazole scaffold is a promising template for the design of potent CA inhibitors.

| Compound | K_I for hCA I (nM) | K_I for hCA II (nM) |

|---|---|---|

| 5a | 56.3 | 8.7 |

| 5b | 89.1 | 15.2 |

| 6a | 44.2 | 7.5 |

| 6b | 95.8 | 14.8 |

| 6c | 39.7 | 6.9 |

| Acetazolamide (Standard) | 250.0 | 12.0 |

Human heparanase is an endoglycosidase that cleaves heparan sulfate chains and is implicated in cancer metastasis and inflammation. nih.gov Consequently, it is a significant target for anticancer drug development. While direct studies on this compound derivatives are limited, research on structurally related compounds highlights the potential of this chemical space.

For example, a reference compound used in heparanase inhibition assays is N-(4-([4-(1H-Benzoimidazol-2-yl)-arylamino]-methyl)-phenyl)-benzamide, demonstrating that the benzamide moiety is a recognized pharmacophore for heparanase inhibition. nih.gov Furthermore, studies on other heterocyclic systems fused to thiadiazoles, such as triazolo-thiadiazoles, have identified potent heparanase inhibitors. One such compound, 4-iodo-2-(3-(p-tolyl)- nih.govnih.govtriazolo[3,4-b] connectjournals.comnih.govnih.govthiadiazol-6-yl)phenol, was found to be a potent inhibitor of heparanase enzymatic activity. nih.gov

Other Biological Activities

Beyond the specific enzyme inhibitions detailed above, derivatives of the N-(1,3,4-thiadiazol-2-yl)benzamide scaffold have been explored for other significant biological activities, most notably as anticancer agents. nih.govmdpi.com

A study focused on 4-Halo-N-(5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl)benzamide derivatives revealed potent in vitro cytotoxicity against several cancer cell lines. All tested derivatives showed cytotoxic activity equal to or greater than the reference drug doxorubicin against the PC3 prostate cancer cell line, with IC50 values ranging from 3-7 µM. Additionally, chlorine-containing benzamide derivatives were more cytotoxic against the SKNMC neuroblastoma cell line than doxorubicin.

Another series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were developed as dual-target inhibitors of EGFR and HER-2, which are crucial targets in cancer therapy. nih.gov These compounds displayed excellent anti-proliferation ability against breast and lung cancer cells. nih.govmdpi.com The lead compound from this series, YH-9, was found to effectively inhibit breast cancer growth and angiogenesis in a xenograft model. nih.gov

| Compound | PC3 (Prostate) | HT-29 (Colon) | SKNMC (Neuroblastoma) |

|---|---|---|---|

| 4-fluoro benzamide | 5 ± 0.8 | 50 ± 2.1 | 50 ± 1.9 |

| 2,4-difluoro benzamide | 3 ± 0.5 | 45 ± 1.7 | 42 ± 1.5 |

| 4-chloro benzamide | 7 ± 0.9 | 40 ± 1.6 | 14 ± 1.1 |

| 2,4-dichloro benzamide | 4 ± 0.6 | 38 ± 1.4 | 18 ± 1.2 |

| Doxorubicin (Standard) | 7 ± 0.9 | 10 ± 1.1 | 40 ± 1.6 |

The 1,3,4-thiadiazole scaffold is also associated with a broad range of other pharmacological activities, including anti-inflammatory, anticonvulsant, antimicrobial, and antiviral properties. frontiersin.orgjetir.org

Anticonvulsant Activity

Table 1: Anticonvulsant Activity of Representative N-(1,3,4-thiadiazol-2-yl)benzamide Derivatives (Hypothetical Data)

| Compound | Substitution on Benzamide Ring | Anticonvulsant Activity (MES Test, ED50 mg/kg) | Neurotoxicity (Rotarod Test, TD50 mg/kg) | Protective Index (TD50/ED50) |

| Reference Compound A | 4-Chloro | 35.5 | 150.2 | 4.23 |

| Reference Compound B | 4-Methoxy | 42.1 | 180.5 | 4.29 |

| This compound | 3-Iodo | Data not available | Data not available | Data not available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific experimental data for the 3-iodo derivative is not available.

Anti-inflammatory Activity

Derivatives of 1,3,4-thiadiazole have been widely investigated for their anti-inflammatory potential. The mechanism of action is often attributed to the inhibition of inflammatory mediators. While the anti-inflammatory activity of various N-(1,3,4-thiadiazol-2-yl)benzamide analogues has been reported, there is a notable absence of studies specifically detailing the effects of the 3-iodo substitution. The electronegativity and bulkiness of the iodine atom could influence the binding of the molecule to inflammatory targets such as cyclooxygenase (COX) enzymes. Research on related halogenated benzamide derivatives suggests that such substitutions can have a profound impact on anti-inflammatory potency.

Antioxidant Activity

The antioxidant capacity of 1,3,4-thiadiazole derivatives is another area of active research. These compounds can act as free radical scavengers, protecting cells from oxidative damage. Studies on various substituted N-(1,3,4-thiadiazol-2-yl)benzamides have demonstrated their ability to neutralize reactive oxygen species. However, the antioxidant potential of this compound derivatives has not been specifically evaluated. The electronic effects of the iodine substituent on the benzamide ring could modulate the antioxidant activity, but experimental data are needed to confirm this hypothesis.

Anthelmintic Activity

The 1,3,4-thiadiazole scaffold is present in some anthelmintic drugs, indicating its importance in the development of new treatments for parasitic worm infections. While the anthelmintic efficacy of a range of 1,3,4-thiadiazole-containing compounds has been explored, there is no specific research available on the activity of this compound derivatives against helminths. The structural features of the benzamide moiety, including the presence and position of substituents, are known to be critical for anthelmintic activity.

Exploration of General Biological Mechanisms (e.g., DNA interactions, membrane permeability)

Understanding the general biological mechanisms of a compound, such as its ability to interact with DNA and permeate cell membranes, is crucial for drug development. Some studies have investigated the DNA binding properties of 1,3,4-thiadiazole derivatives, suggesting that these molecules can interact with the minor groove of the DNA helix. The planarity of the thiadiazole ring and the nature of the substituents can influence the strength and mode of this interaction.

Furthermore, the ability of a compound to cross biological membranes is a key determinant of its bioavailability and therapeutic efficacy. The lipophilicity of a molecule, which can be significantly altered by substitutions, plays a major role in its membrane permeability. The introduction of an iodine atom to the benzamide ring would increase the lipophilicity of this compound, potentially affecting its transport across cell membranes. However, specific experimental studies on the DNA interactions and membrane permeability of this compound are currently lacking in the scientific literature.

Structure Activity Relationship Sar Studies of 3 Iodo N 1,3,4 Thiadiazol 2 Yl Benzamide Analogues

Influence of Substituents on the Benzene (B151609) Ring on Biological Activity

The nature and position of substituents on the phenyl ring of the benzamide (B126) moiety play a pivotal role in modulating the biological activity of these compounds. Research across different therapeutic areas, including anticancer and antimicrobial applications, has demonstrated that both electron-withdrawing and electron-donating groups can enhance potency, suggesting that the optimal substitution pattern is highly dependent on the specific biological target.

Electron-withdrawing groups, such as halogens and nitro groups, are frequently associated with increased biological activity. For instance, studies on anticonvulsant agents revealed that the presence of halo groups like bromine (Br), chlorine (Cl), and fluorine (F) on the ring enhances activity. frontiersin.org This trend is mirrored in other studies where chloro and nitro-substituted benzamide derivatives showed good antibacterial activity against E. coli. scielo.br In the context of anticancer research, N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide derivatives containing a nitro group displayed higher cytotoxicity against the PC3 prostate cancer cell line. brieflands.comnih.gov Similarly, a derivative with two fluorine atoms on the aromatic ring was found to have potent inhibitory activity on pancreatic cancer cell growth. researchgate.net

Conversely, electron-donating groups have also been shown to be beneficial. A notable example is a derivative with a trimethoxy substitution on the phenyl ring, which exhibited the highest cytotoxic activity in a study targeting tubulin polymerization. nih.gov Methoxy (B1213986) (OMe) and methyl (Me) groups have been reported to be advantageous for activity in other series as well. nih.govnih.gov Specifically, methoxylated derivatives of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide showed acceptable cytotoxic activity against the SKNMC neuroblastoma cell line and were potent inhibitors of the lipoxygenase enzyme, particularly when the methoxy group was in the ortho position. brieflands.comnih.gov

However, the enhancement of activity is not universal, and some substitution patterns can be detrimental. In a study of N-(thiazol-2-yl)-benzamide analogs, a 3,4,5-trimethoxy substitution pattern on the phenyl ring was found to be harmful to activity at the Zinc-Activated Channel (ZAC). semanticscholar.org This highlights the specificity of SAR and the importance of the target's binding pocket topology.

Interactive Table: Effect of Benzene Ring Substituents on Biological Activity

| Substituent Type | Specific Group(s) | Position(s) | Observed Effect on Activity | Biological Context | Source(s) |

| Electron-Withdrawing | Halo (I, Br, Cl, F) | Various | Increase | Anticonvulsant | frontiersin.org |

| Electron-Withdrawing | Nitro (NO₂) | Various | Increase | Anticancer, Antibacterial | scielo.brbrieflands.comnih.gov |

| Electron-Withdrawing | Di-fluoro | Various | Increase | Anticancer (Pancreatic) | researchgate.net |

| Electron-Donating | Tri-methoxy | Various | Increase | Anticancer (Cytotoxic) | nih.gov |

| Electron-Donating | Methoxy (OMe) | Ortho | Increase | Anticancer, Enzyme Inhibition | brieflands.comnih.gov |

| Electron-Donating | Di-methyl | 3,4- | Increase | hSecR Agonist | nih.gov |

| Electron-Donating | Tri-methoxy | 3,4,5- | Decrease | ZAC Antagonism | semanticscholar.org |

Role of the 1,3,4-Thiadiazole (B1197879) Core in Pharmacological Properties

The 1,3,4-thiadiazole ring is not merely a scaffold but an active and essential contributor to the pharmacological profile of these compounds. Its significance is rooted in its unique physicochemical properties, which make it a "versatile pharmacophore" in drug design. nih.govhumanjournals.comnih.gov

One of the key features of the 1,3,4-thiadiazole ring is its role as a bioisostere for other critical heterocycles, such as pyrimidine. nih.gov This structural mimicry allows thiadiazole derivatives to interfere with biological processes like DNA replication. nih.gov The importance of the thiadiazole core was starkly demonstrated in a study where its replacement with a 1,3,4-oxadiazole (B1194373) isostere led to a drastic drop in anticancer activity. nih.gov

The inherent aromaticity and the presence of the =N-C-S- moiety are considered fundamental for biological activity, providing high in-vivo stability and low toxicity. frontiersin.orgmdpi.com The ring system is described as electron-deficient, which makes the carbon atoms at the C-2 and C-5 positions susceptible to nucleophilic attack, a key feature for chemical synthesis and potential covalent interactions. nih.gov Furthermore, the mesoionic character of the 1,3,4-thiadiazole ring enhances the ability of these compounds to cross cellular membranes and bind to biological targets, contributing to favorable oral absorption and bioavailability. nih.gov The sulfur atom itself imparts increased lipophilicity and possesses C-S σ* orbitals, which can create regions of low electron density that facilitate easier interaction with molecular targets. nih.govnih.gov

Impact of Linker Modifications on Activity Profiles

Studies on other classes of benzamide derivatives have shown that modifications in the linker region are a valid strategy for optimizing activity. For instance, in a series of benzamide inhibitors of the FtsZ cell division protein, replacing oxygen atoms with sulfur in an adjacent scaffold, which effectively modifies the linker's environment, resulted in potent antimicrobial compounds. mdpi.com This suggests that the heteroatoms near the amide bond influence how the molecule fits into its binding site. mdpi.com

The length and rigidity of the linker are also critical. Elongating the linker between the aromatic moiety and the benzamide can alter the spatial orientation of the key pharmacophoric features, potentially leading to a loss or gain of activity depending on the target's architecture. mdpi.com In other molecular systems, replacing a standard linker with a more rigid or functionally different one, such as an oxime linkage, has been shown to dramatically increase biological potency by optimizing the presentation of the molecule to its target. caltech.edu These findings underscore the principle that the amide linker in 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide is a key determinant of the molecule's three-dimensional structure and, consequently, its biological function.

Interactive Table: Conceptual Impact of Linker Modifications

| Modification Type | Example | Potential Impact on Activity Profile | Rationale | Source(s) |

| Linker Rigidity | Introduction of double bonds or cyclic structures | Can increase or decrease activity | A more rigid linker reduces conformational freedom, which can be favorable for binding energy if the preferred conformation is achieved, but unfavorable otherwise. | caltech.edu |

| Linker Length | Insertion of methylene (B1212753) or other groups | Alters the distance between pharmacophores | Modifies the fit within the binding pocket; can optimize or disrupt key interactions. | mdpi.com |

| Linker Composition | Replacement of amide with thioamide, reverse amide, or other groups | Changes H-bonding and electronic properties | Alters the key hydrogen bond donor/acceptor pattern and electronic distribution, affecting target binding affinity. | mdpi.com |

Pharmacophore Elucidation and Essential Features for Biological Interactions

Based on extensive SAR studies, a general pharmacophore model for N-(1,3,4-thiadiazol-2-yl)benzamide analogues can be proposed. This model highlights the essential structural features required for effective biological interactions.

The key components of the pharmacophore are:

A Substituted Aromatic Ring: This is typically the benzene ring from the benzamide portion. It often interacts with hydrophobic pockets in the target protein. The specific substitutions (e.g., the 3-iodo group) are crucial for modulating potency and selectivity. frontiersin.orgresearchgate.net

A Hydrogen Bond Donor/Acceptor Linker: The amide linker is central to the pharmacophore. The amide proton (-NH) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor. These interactions are often critical for anchoring the molecule in the active site of the target enzyme or receptor. mdpi.com

The spatial arrangement of these three components is critical. The molecule must adopt a conformation that allows the aromatic ring, linker, and thiadiazole core to engage with their respective sub-pockets within the biological target simultaneously.

Correlation Between Structural Descriptors and Biological Responses

Quantitative Structure-Activity Relationship (QSAR) studies provide a powerful computational approach to correlate the physicochemical properties of molecules with their biological activities. For N-(1,3,4-thiadiazol-2-yl)benzamide analogues and related structures, QSAR models have successfully identified key molecular descriptors that govern their therapeutic effects.

These studies translate structural features into numerical descriptors, such as:

Electronic Descriptors: These describe the electronic aspects of the molecule, such as charge distribution and dipole moment (e.g., Quadrupole1). nih.gov

Steric/Topological Descriptors: These relate to the molecule's size, shape, and branching (e.g., kappa shape indices like kaapa2, topological descriptors). nih.govresearchgate.net

Lipophilicity Descriptors: These quantify the molecule's hydrophobicity, which is crucial for membrane permeability and binding to hydrophobic pockets (e.g., XlogP, logP). nih.gov

By building mathematical models, researchers can predict the activity of new, unsynthesized compounds. For example, a QSAR study on related benzamide analogues found a high correlation (r²: 0.941) between the cytotoxic activity against the A-549 lung carcinoma cell line and a combination of descriptors including XlogP (lipophilicity), kaapa2 (molecular shape), and Quadrupole1 (electronic distribution). nih.gov Another QSAR investigation on different thiadiazole derivatives identified 2D-autocorrelation and topological descriptors as being highly influential for antileishmanial activity. researchgate.net For a series of thiazole-benzamides, anti-HIV activity was successfully correlated with a combination of electronic, steric, and solubility parameters. researchgate.net These models are invaluable for rationally designing more potent and selective analogues.

Interactive Table: Examples of QSAR Studies on Thiadiazole-Benzamide Scaffolds

| Biological Activity | Key Descriptors Identified | Interpretation of Findings | Source(s) |

| Cytotoxicity (Anticancer) | XlogP, kaapa2, Quadrupole1 | Activity is strongly influenced by a combination of lipophilicity, molecular shape, and electronic properties. | nih.gov |

| Antileishmanial | 2D-Autocorrelation, Topological descriptors | The spatial distribution of atoms and the overall molecular topology are critical for activity. | researchgate.net |

| Anti-HIV | Electronic, Steric, and Solubility parameters | A balance of electronic features, molecular size/shape, and solubility is necessary for potent anti-HIV activity. | researchgate.net |

Computational and Theoretical Chemistry Studies of 3 Iodo N 1,3,4 Thiadiazol 2 Yl Benzamide

Molecular Docking Simulations with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. The 1,3,4-thiadiazole (B1197879) scaffold is a common feature in molecules designed to interact with various biological targets.

Ligand-Protein Interaction Analysis (e.g., DHFR, AChE, VEGFR-2)

Researchers have extensively studied the interaction of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives with several key protein targets implicated in diseases like cancer and Alzheimer's.

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme in the synthesis of DNA, and its inhibition is a key mechanism for some anticancer and antimicrobial drugs. mdpi.com Molecular docking studies on derivatives such as 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide have been performed to evaluate their potential as DHFR inhibitors. mdpi.com These analyses reveal specific interactions, such as hydrogen bonds between the thiadiazole ring and amino acid residues like Asp 21 and Ser 59 within the enzyme's active site. mdpi.com

Acetylcholinesterase (AChE): As an enzyme that breaks down the neurotransmitter acetylcholine, AChE is a major target in the treatment of Alzheimer's disease. While not specific to the iodo-benzamide derivative, related 1,3,4-thiadiazole compounds have been designed and docked with AChE to predict their inhibitory potential.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): VEGFR-2 is a key mediator of angiogenesis (the formation of new blood vessels), a critical process for tumor growth and metastasis. nih.gov Consequently, it is a significant target for anticancer therapies. nih.gov Numerous studies have explored the docking of 1,3,4-thiadiazole derivatives with VEGFR-2. nih.govnih.gov For instance, a series of N-(1,3,4-thiadiazol-2-yl)furan-2-carboxamide derivatives were identified as good inhibitors of VEGFR-2 through molecular docking, which helped to understand their favorable orientation within the receptor's active site. nih.gov Similarly, N-(1,3,4-thiadiazol-2-yl)benzamide derivatives containing a 6,7-methoxyquinoline structure were designed as dual-target inhibitors of EGFR and HER-2, another important receptor tyrosine kinase family. nih.gov

Binding Affinity Predictions

A critical output of molecular docking simulations is the prediction of binding affinity, often expressed in kcal/mol. This value estimates the strength of the interaction between the ligand and the protein, with more negative values indicating stronger binding. These predictions are vital for ranking potential drug candidates before undertaking expensive experimental synthesis and testing.

For various 1,3,4-thiadiazole derivatives, predicted binding affinities against different protein targets have been reported. For example, studies on a series of N-(1,3,4-thiadiazol-2-yl)benzamide derivatives have shown promising binding energies against cancer-related kinases. ut.ac.ir

Table 1: Examples of Predicted Binding Affinities for N-(1,3,4-Thiadiazole-2-yl)benzamide Derivatives against Various Protein Targets

| Derivative | Protein Target | Predicted Binding Affinity (kcal/mol) | Reference |

|---|---|---|---|

| 2,4-dichloro-N-(2,2,2-trichloro-1-((5-(phenylamino)-1,3,4-thiadiazol-2-yl)amino)ethyl)benzamide | DHFR | -9.0 | mdpi.com |

| 5-(5-{(Z)-[(4-nitrophenyl)methylidene]amino}-1,3,4-thiadiazol-2-yl)benzene-1,2,3-triol | ADP-sugar pyrophosphatase (NUDT5) | -8.9 | uowasit.edu.iqresearchgate.net |

| 2-(2-(5-(4-chlorobenzamido)-1,3,4-thiadiazol-2-ylthio)acetamido)benzoic acid | c-Src Tyrosine Kinase | -8.05 | ut.ac.ir |

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, particularly atoms, molecules, and the condensed phases. DFT calculations are employed to determine a molecule's optimized geometry, electronic properties, and vibrational frequencies. nih.govdergipark.org.tr For the 1,3,4-thiadiazole class of compounds, DFT has been used to understand their structural geometry and physicochemical properties. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to describing chemical reactivity. dergipark.org.tr The HOMO energy indicates the ability of a molecule to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap implies higher stability and lower chemical reactivity. dergipark.org.tr DFT studies on 1,3,4-thiadiazole derivatives have shown that the introduction of different substituents can significantly alter the HOMO-LUMO gap, thereby tuning the molecule's reactivity and electronic properties. dergipark.org.trresearchgate.net

Electrostatic Potential Mapping

Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule. They illustrate the regions that are electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue). MEP analysis helps in understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks, which are fundamental to ligand-receptor binding.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity. By identifying key molecular descriptors (physicochemical properties, electronic properties, or 3D features) that influence activity, QSAR models can predict the activity of new, unsynthesized compounds. nih.govnih.gov

Several QSAR studies have been successfully conducted on 1,3,4-thiadiazole derivatives to predict their anticancer and antileishmanial activities. nih.govresearchgate.net For instance, a QSAR study on N-(4-Oxo-2-(4-((5-Aryl-1,3,4-thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides identified a strong correlation between physicochemical parameters like lipophilicity (XlogP) and certain topological descriptors with cytotoxic activity against lung cancer cells. nih.gov The resulting model showed high predictive power, indicating its utility in designing more potent analogues. nih.gov

Table 2: Example of a QSAR Model for Cytotoxic Activity of Thiadiazole Derivatives

| Compound Series | Activity | Key Descriptors | Model Statistics (r²) | Reference |

|---|---|---|---|---|

| N-(4-Oxo-2-(4-((5-Aryl-1,3,4-thiadiazol-2-yl)Amino)Phenyl)Thiazolidin-3-yl) Benzamides | Cytotoxicity (A-549 cells) | XlogP, kaapa2, Quadrupole1 | 0.941 | nih.gov |

| (1,3,4-thiadiazol-2-ylthio)acetamides | Antileishmanial | 2D-autocorrelation and topological descriptors | Not specified | researchgate.net |

Pharmacophore Modeling for Ligand Design and Virtual Screening

Pharmacophore modeling is a crucial computational technique in rational drug design. It involves identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target and elicit a desired response. For a compound like 3-iodo-N-(1,3,4-thiadiazol-2-yl)benzamide, a pharmacophore model would be constructed based on the key interaction points it could form with a target receptor.

The typical features included in a pharmacophore model are:

Hydrogen Bond Acceptors (HBA): The nitrogen atoms in the 1,3,4-thiadiazole ring and the carbonyl oxygen of the benzamide (B126) group can act as hydrogen bond acceptors.

Hydrogen Bond Donors (HBD): The amide nitrogen (N-H) serves as a primary hydrogen bond donor.

Aromatic Rings (AR): Both the iodinated benzene (B151609) ring and the 1,3,4-thiadiazole ring are aromatic features that can engage in pi-pi stacking or other hydrophobic interactions.

Halogen Bond Donors: The iodine atom can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized in drug design.

A hypothetical pharmacophore model for this compound would be generated either from the ligand itself (ligand-based) if a set of active molecules with similar mechanisms are known, or from the structure of the biological target (structure-based) if the receptor's binding site is characterized. This model would then be used as a 3D query to screen large chemical databases for other compounds with a similar arrangement of features, potentially identifying new lead compounds.

Molecular Dynamics Simulations (if applicable for conformational studies)

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations would be instrumental in understanding its conformational flexibility and its interaction with a biological target at an atomic level of detail.

An MD simulation would typically involve the following steps:

System Setup: The compound would be placed in a simulation box, often with a biological target like an enzyme or receptor, and solvated with water molecules and ions to mimic physiological conditions.

Energy Minimization: The initial system is relaxed to remove any steric clashes or unfavorable geometries.

Equilibration: The system is gradually heated and pressurized to the desired temperature and pressure to achieve a stable state.

Production Run: The simulation is run for an extended period (nanoseconds to microseconds), during which the trajectories of all atoms are calculated by solving Newton's equations of motion.

Analysis of the MD trajectory would provide insights into:

Conformational Landscape: Identifying the most stable and frequently adopted shapes (conformations) of the molecule.

Binding Stability: If simulated with a target, MD can assess the stability of the ligand-protein complex over time. Key interactions, such as hydrogen bonds, can be monitored to determine their persistence.

Interaction Energetics: Calculating the binding free energy to predict the affinity of the compound for its target.

Absorption, Distribution, Metabolism, and Excretion (ADME) Predictions (excluding specific pharmacokinetic data)

In silico ADME prediction is a critical component of modern drug discovery, aiming to forecast the pharmacokinetic properties of a compound before it is synthesized and tested in the laboratory. Various computational models, often based on quantitative structure-property relationships (QSPR), are used to predict these properties for this compound.

The predicted ADME properties are generally derived from the molecular structure and physicochemical characteristics. For this compound, key descriptors would include its molecular weight, logP (lipophilicity), number of hydrogen bond donors and acceptors, and polar surface area.

Table 1: Predicted Physicochemical and ADME Properties for this compound (Hypothetical Data)

| Property | Predicted Value | Significance |

| Molecular Weight | 347.16 g/mol | Influences diffusion and absorption. |

| LogP (Octanol/Water) | ~3.5-4.0 | Indicates high lipophilicity, affecting solubility and membrane permeability. |

| Hydrogen Bond Donors | 1 | Affects membrane permeability and target binding. |

| Hydrogen Bond Acceptors | 3 | Affects solubility and target binding. |

| Polar Surface Area (PSA) | ~70-80 Ų | Influences cell membrane penetration. |

| Oral Bioavailability | Moderate to Good | Prediction based on rules like Lipinski's Rule of Five. |

| Blood-Brain Barrier (BBB) Permeation | Likely to cross | Based on lipophilicity and size. |

| Cytochrome P450 (CYP) Inhibition | Possible | Aromatic rings and iodine may interact with metabolic enzymes. |

These predictions help in identifying potential liabilities of a drug candidate early in the discovery process. For instance, high lipophilicity might suggest poor aqueous solubility or potential for non-specific binding. Predictions of potential interactions with metabolic enzymes like the cytochrome P450 family are crucial to foresee drug-drug interactions.

Conclusion and Future Research Directions

Summary of Key Findings and Contributions to the Field

The N-(1,3,4-thiadiazol-2-yl)benzamide scaffold is a well-established pharmacophore, recognized for its structural versatility and wide spectrum of biological activities. researchgate.net Research on its derivatives has made significant contributions to medicinal chemistry, primarily in the discovery of novel therapeutic agents.

Key findings for this class of compounds include:

Broad-Spectrum Anticancer Activity : Derivatives have demonstrated potent cytotoxic effects against a variety of cancer cell lines, including pancreatic, breast, lung, and colon cancers. nih.govnih.gov

Enzyme Inhibition : The scaffold is a potent inhibitor of several key enzymes implicated in disease. Molecular docking and in vitro assays have identified targets such as Janus kinase 3 (JAK3), Epidermal Growth Factor Receptor (EGFR), Human Epidermal Growth Factor Receptor 2 (HER-2), and lipoxygenase. researchgate.netnih.govnih.gov This inhibitory action is a primary mechanism for their anticancer effects.

Antimicrobial and Other Activities : Beyond oncology, various 1,3,4-thiadiazole (B1197879) derivatives have shown promise as antibacterial, antifungal, anti-inflammatory, and anticonvulsant agents. researchgate.net